N-[2-cyano-1-(3-nitrophenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[f]chromene core, which is a fused ring system containing both benzene and chromene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using a suitable amine and an activating agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of N1-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-INDOLE-3-YL]-2-METHOXYBENZAMIDE
- N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-QUINOLINE-3-YL]-2-METHOXYBENZAMIDE
Uniqueness
N~1~-[2-CYANO-1-(3-NITROPHENYL)-1H-BENZO[F]CHROMEN-3-YL]-2-METHOXYBENZAMIDE is unique due to its benzo[f]chromene core, which imparts distinct electronic and steric properties compared to indole or quinoline derivatives. This uniqueness can translate into different biological activities and material properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C28H19N3O5 |
---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
N-[2-cyano-1-(3-nitrophenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H19N3O5/c1-35-23-12-5-4-11-21(23)27(32)30-28-22(16-29)25(18-8-6-9-19(15-18)31(33)34)26-20-10-3-2-7-17(20)13-14-24(26)36-28/h2-15,25H,1H3,(H,30,32) |
InChI-Schlüssel |
KRMOFDCKAPTEHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.